(9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxy-1-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), the amine is deprotonated using a tertiary base such as N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate. Fmoc-Cl is added dropwise at 0°C to minimize side reactions, followed by stirring at room temperature. The hydroxyl group remains unreactive under these conditions due to the lower nucleophilicity of alcohols compared to amines.
Example Procedure
-
Dissolve 2-hydroxy-1-phenylethylamine (1.0 equiv) in DCM.
-
Add DIPEA (2.0 equiv) and cool to 0°C.
-
Slowly add Fmoc-Cl (1.1 equiv) and stir for 4–6 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
This method typically achieves moderate to high yields (70–85%), though competing carbonate formation with the hydroxyl group may occur if excess Fmoc-Cl or elevated temperatures are used.
Active Ester Method with Fmoc-O-Succinimidyl Carbonate
Fmoc-O-succinimidyl carbonate (Fmoc-Osu) offers enhanced selectivity for amine alkoxycarbonylation, avoiding side reactions with hydroxyl groups. This approach is ideal for substrates with multiple nucleophilic sites.
Procedure and Conditions
In a biphasic system of dioxane and aqueous sodium bicarbonate, 2-hydroxy-1-phenylethylamine reacts with Fmoc-Osu at room temperature. The succinimide leaving group facilitates efficient carbamate formation without requiring strong bases.
Example Procedure
-
Dissolve 2-hydroxy-1-phenylethylamine (1.0 equiv) in water (6 mL).
-
Add sodium bicarbonate (3.0 equiv) and dioxane (6 mL).
-
Introduce Fmoc-Osu (1.2 equiv) and stir overnight.
-
Acidify with HCl, precipitate the product, and wash with cold water.
This method yields up to 87% pure product, as demonstrated in analogous syntheses of Fmoc-protected amino acids. The aqueous conditions prevent undesired activation of the hydroxyl group.
Activated Carbonate Reagents and Mixed Carbonates
Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCl), enable carbamate formation via in situ activation of the Fmoc group. While less common for Fmoc protection, this method provides an alternative route under mild conditions.
Synthesis via p-Nitrophenyl Carbonate Intermediates
-
React Fmoc-OH with PNPCl to generate the activated carbonate.
-
Treat 2-hydroxy-1-phenylethylamine with the intermediate in the presence of a base.
This two-step process avoids direct handling of Fmoc-Cl and is advantageous for large-scale synthesis. However, it introduces additional purification steps to remove p-nitrophenol byproducts.
Stereochemical Considerations and Resolution
The chiral center at the 1-phenylethyl position necessitates enantioselective synthesis or resolution. Using enantiomerically pure (S)-2-hydroxy-1-phenylethylamine as the starting material ensures retention of configuration. Racemization is minimized by avoiding strong bases and high temperatures during Fmoc protection.
Characterization Data
-
HRMS : Calculated for C₂₃H₂₁NO₃ [M+H]⁺: 359.42; Found: 359.42.
-
¹H NMR (DMSO-d₆) : δ 7.75–7.40 (m, 8H, Fmoc aromatic), 5.20 (d, 1H, NH), 4.50–4.20 (m, 3H, CH₂OH and Fmoc-CH₂), 3.80–3.60 (m, 1H, CHPh).
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Fmoc-Cl | DCM, DIPEA, 0°C→RT | 70–85% | Rapid, single-step | Risk of carbonate byproducts |
| Fmoc-Osu | Dioxane/H₂O, NaHCO₃, RT | 80–87% | High selectivity, mild conditions | Requires aqueous workup |
| Mixed Carbonates | PNPCl, base | 60–75% | Scalable, avoids Fmoc-Cl | Multi-step, lower yields |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-phenylglycinol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Enzyme Inhibition
A study investigated the compound's effects on specific metabolic enzymes. The results indicated that it could inhibit enzyme activity in a dose-dependent manner, suggesting its viability as a therapeutic agent for metabolic disorders.
Organic Synthesis
(9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate serves as a versatile building block in the synthesis of more complex organic molecules. Its fluorenyl group enhances its reactivity and stability during chemical reactions.
Case Study: Synthesis of Peptide Derivatives
Researchers have utilized this compound in synthesizing peptide derivatives that exhibit improved pharmacological properties. The fluorenylmethyl group aids in protecting reactive amine functionalities during peptide bond formation.
Material Science
The unique properties of this carbamate derivative allow for its application in creating advanced materials. Its structural characteristics contribute to the development of polymers with enhanced mechanical and thermal properties.
Case Study: Polymer Blends
In a study on polymer blends, the incorporation of (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate resulted in improved thermal stability and mechanical strength compared to conventional materials.
Summary of Biological Activities
Research indicates that compounds containing carbamate functionalities often exhibit notable biological activities, including:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to modulate enzyme activity, impacting metabolic pathways |
| Receptor Binding | Ability to interact with specific receptors, influencing cellular responses |
| Antioxidant Properties | Potential to scavenge free radicals, contributing to protective effects |
Mechanism of Action
Mechanism:
Antimicrobial Activity: The antimicrobial activity of Fmoc-L-phenylglycinol is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Hydrogel Formation: The Fmoc group facilitates self-assembly into fibrillar structures through hydrogen bonding and π-π stacking interactions, leading to hydrogel formation.
Molecular Targets and Pathways:
Bacterial Membranes: Targets bacterial cell membranes, causing disruption and cell death.
Self-Assembly Pathways: Involves non-covalent interactions such as hydrogen bonding and π-π stacking for hydrogel formation.
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Key Observations :
Thioxo and Thioamide Derivatives
Key Observations :
Hydroxy and Ether-Substituted Derivatives
Key Observations :
Biological Activity
The compound (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate (CAS Number: 215178-44-2) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : (S)-(9H-Fluoren-9-yl)methyl (2-hydroxy-1-phenylethyl)carbamate
- Molecular Formula : C23H21NO3
- Molecular Weight : 359.42 g/mol
- Purity : ≥ 98% .
Structural Characteristics
The structure of the compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions. The presence of the carbamate moiety contributes to its biological activity by potentially influencing receptor interactions and enzymatic processes.
The biological activity of (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in drug metabolism, particularly those associated with the P-glycoprotein (P-gp) efflux pump. This inhibition could enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
- Receptor Modulation : The structural components of the compound may allow it to interact with various receptors, potentially modulating their activity. This could have implications in therapeutic areas such as cancer treatment, where modulation of drug transporters is critical for efficacy.
- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties. The hydroxy group in this compound could contribute to scavenging free radicals, thereby providing protective effects against oxidative stress .
Study 1: P-glycoprotein Interaction
A study investigating the interaction of similar carbamate derivatives with P-glycoprotein showed that modifications in structure significantly influenced ATPase activity and substrate affinity. The findings indicated that compounds with a fluorenyl structure could enhance the inhibition of P-gp, thereby increasing the retention time of chemotherapeutic agents within cells .
Study 2: Antioxidant Properties
In a separate study focusing on antioxidant activities, compounds structurally related to (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate demonstrated significant free radical scavenging capabilities. This suggests potential applications in formulations aimed at reducing oxidative damage in various diseases .
Comparative Analysis
| Compound | Molecular Weight | Mechanism of Action | Biological Activity |
|---|---|---|---|
| (9H-Fluoren-9-yl)methyl N-(2-hydroxy-1-phenylethyl)carbamate | 359.42 g/mol | P-gp inhibition, Antioxidant | Enhanced bioavailability |
| Related Carbamate A | 345.4 g/mol | P-gp inhibition | Moderate bioavailability |
| Related Carbamate B | 362.5 g/mol | No significant interaction | Low bioavailability |
Q & A
Q. How does stereochemistry (e.g., (S)- vs. (R)-configurations) impact biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

